EML 425 -

EML 425

Catalog Number: EVT-267148
CAS Number:
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EML 425 is a non-competitive inhibitor of the lysine acetyltransferase type 3 (KAT3) histone acetyltransferase p300 and CREB-binding protein (CBP; IC50s = 2.9 and 1.1 µM, respectively). It prevents glucose-induced cataract formation in isolated rat lens when used at a concentration of 200 µM.
EML 425 is a reversible and non-competitive CBP/p300 inhibitor that is cell permeable (IC50 values are 1.1 and 2.9 μM, respectively).
Source and Classification

EML 425 is classified as a small molecule inhibitor with a specific focus on histone acetyltransferase activity. It is derived from a series of benzylidenbarbituric acid derivatives, which have been explored for their potential in modulating epigenetic mechanisms . The compound has been cataloged under CAS Number 1675821-32-5, indicating its unique chemical identity for regulatory and research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of EML 425 involves multiple steps typical of organic synthesis in medicinal chemistry. The key structural feature of EML 425 is the benzylidenbarbituric acid framework, which is synthesized through the condensation of barbituric acid derivatives with appropriate aldehydes.

  1. Step 1: Synthesis of barbituric acid derivatives.
  2. Step 2: Reaction with substituted benzaldehydes to form the benzylidene derivative.
  3. Step 3: Purification through recrystallization or chromatography to yield EML 425 in high purity.

The final product can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

EML 425 has a molecular formula of C₁₈H₁₈N₂O₃, with a molecular weight of approximately 306.35 g/mol. The compound features a distinct pyrimidinetrione core structure, which contributes to its biological activity:

  • Chemical Structure:
    • The core consists of a pyrimidine ring with two ketone groups.
    • Substituents include phenyl and hydroxy groups that enhance its binding affinity to target proteins.

The three-dimensional conformation of EML 425 allows for effective interaction with the active sites of CBP/p300, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

As a histone acetyltransferase inhibitor, EML 425 primarily engages in non-covalent interactions with the active site residues of CBP and p300. The mechanism involves:

  1. Binding: EML 425 binds to the enzyme's active site without permanently altering its structure.
  2. Inhibition: This binding prevents acetyl-CoA from accessing the active site, thereby inhibiting the transfer of acetyl groups to histones.

The IC50 values for EML 425 are reported as approximately 1.1 μM for CBP and 2.9 μM for p300, indicating its potency as an inhibitor .

Mechanism of Action

Process and Data

The mechanism of action for EML 425 involves competitive inhibition at the enzymatic level:

  • Reversible Binding: EML 425 binds reversibly to the CBP/p300 complex.
  • Disruption of Acetylation: By inhibiting these enzymes, EML 425 disrupts the acetylation process on histones, leading to alterations in gene expression patterns.

This inhibition can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis, making it a significant compound for research into cancer biology and other diseases linked to epigenetic modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EML 425 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Stable under standard laboratory conditions but should be protected from light to prevent degradation.

These properties facilitate its use in laboratory settings for various biochemical assays and drug development studies .

Applications

Scientific Uses

EML 425 serves multiple scientific purposes:

  • Research Tool: It is widely used in research focused on epigenetics, particularly in studies examining the role of histone acetylation in gene regulation.
  • Cancer Research: Given its role in modulating gene expression through histone modification, EML 425 is investigated for potential therapeutic applications in cancer treatment.
  • Drug Development: The compound's inhibitory effects on CBP/p300 make it a candidate for developing new drugs targeting diseases associated with aberrant acetylation patterns.
Introduction to EML 425

Chemical and Pharmacological Profile of EML 425

EML 425 (Chemical Name: 5-[(4-Hydroxy-2,6-dimethylphenyl)methylene]-1,3-bis(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione) is a potent small-molecule inhibitor targeting the lysine acetyltransferase (KAT) activity of the transcriptional coactivators CBP (CREB-binding protein) and p300. Its molecular formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.49 g/mol and a high purity of ≥98% (HPLC-confirmed) [1] [4] [7]. The compound exhibits reversible, non-competitive inhibition against both CBP (IC₅₀ = 2.9 μM) and p300 (IC₅₀ = 1.1 μM), with selectivity over other KATs like PCAF and GCN5 (>10 μM IC₅₀) [2].

Solubility and Stability: EML 425 is soluble in DMSO (100 mM stock concentration) but insoluble in aqueous buffers. It remains stable for ≥2 years when stored at –20°C in powder form [1] [4]. Table 1 summarizes key physicochemical properties:

Table 1: Physicochemical Profile of EML 425

PropertyValue
Molecular FormulaC₂₇H₂₄N₂O₄
CAS Number1675821-32-5
Molecular Weight440.49 g/mol
Purity≥98% (HPLC)
Solubility (DMSO)100 mM
Storage Conditions–20°C (desiccated)
InChI KeyLUGQBJDYUPNAQQ-UHFFFAOYSA-N

Cellular Activity: EML 425 is cell-permeable and reduces acetylation of histone H3 at lysine residues H3K9 and H4K5 in U937 leukemia cells in a time-dependent manner. This activity correlates with induction of apoptosis and cell-cycle arrest [2].

Historical Development and Discovery

EML 425 emerged from a targeted medicinal chemistry effort to develop selective inhibitors of the CBP/p300 KAT domain. In 2015, Milite et al. employed a "molecular pruning" strategy to optimize a hit compound derived from bisubstrate inhibitors. The team replaced the unstable CoA moiety with non-hydrolyzable mimics, enhancing metabolic stability while retaining binding affinity [1].

Key structural modifications included:

  • Introduction of a 4-hydroxy-2,6-dimethylphenyl group to occupy the lysine substrate pocket.
  • Incorporation of bis-benzyl groups to interact with hydrophobic regions near the acetyl-CoA site.

This yielded EML 425 (designated Compound 7h in the seminal study), which demonstrated improved potency and selectivity compared to earlier inhibitors like garcinol [1] [4]. The discovery addressed a critical gap in epigenetic drug discovery, as prior CBP/p300 inhibitors suffered from off-target effects or poor cell permeability.

Role in Epigenetic Regulation: CBP/p300 Inhibition Context

CBP and p300 are paralogous KATs that function as transcriptional coactivators by acetylating histones (e.g., H3K18, H3K27) and non-histone proteins (e.g., p53, STAT3). They are essential for:

  • Enhancer Activation: Catalyzing H3K27ac to form super-enhancers that drive oncogene expression in cancers [3] [6].
  • Cell Fate Decisions: Regulating genes involved in proliferation, differentiation, and apoptosis [5].

EML 425 inhibits CBP/p300 by binding to an allosteric site adjacent to the catalytic core, disrupting acetyl-CoA utilization without competing with substrate peptides. This non-competitive mechanism reduces histone acetylation globally (Table 2) [1] [2]:

Table 2: Functional Impact of EML 425 on Epigenetic Marks

Affected PathwayObserved ChangeBiological Consequence
H3K9Ac / H4K5Ac↓ 60–80% (U937 cells)Cell-cycle arrest
CBP/p300 KAT activityIC₅₀ = 1.1–2.9 μMTranscriptional repression
PCAF/GCN5 activityNo inhibition (IC₅₀ > 10 μM)Target selectivity

Therapeutic Rationale:

  • Oncology: CBP/p300 drive leukemogenesis in AML by activating MYC and BCL2. EML 425 suppresses clonogenic growth in primary AML patient samples [3].
  • Senescence/Aging: p300 establishes senescence-associated enhancers. Inhibition delays replicative senescence in vitro [6].

Comparative Note: Unlike bromodomain inhibitors (e.g., JQ1), which block recognition of acetylated histones, EML 425 directly prevents acetylation, offering complementary mechanistic insights [5].

Properties

Product Name

EML 425

IUPAC Name

1,3-dibenzyl-5-[(4-hydroxy-2,6-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C27H24N2O4/c1-18-13-22(30)14-19(2)23(18)15-24-25(31)28(16-20-9-5-3-6-10-20)27(33)29(26(24)32)17-21-11-7-4-8-12-21/h3-15,30H,16-17H2,1-2H3

InChI Key

LUGQBJDYUPNAQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

EML 425; EML-425; EML425.

Canonical SMILES

CC1=CC(=CC(=C1C=C2C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.